1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-5,9-dione

Description

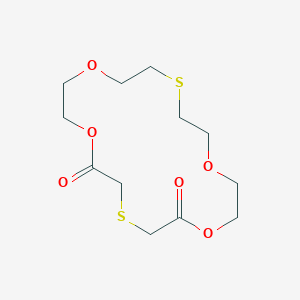

1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-5,9-dione is a macrocyclic compound featuring an 18-membered ring with four ether oxygen atoms (tetraoxa), two thioether sulfur atoms (dithia), and two ketone groups (dione). This unique heteroatom arrangement confers distinct coordination properties, making it a candidate for selective metal-ion binding and host-guest chemistry applications.

Properties

CAS No. |

63689-65-6 |

|---|---|

Molecular Formula |

C12H20O6S2 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1,4,10,13-tetraoxa-7,16-dithiacyclooctadecane-5,9-dione |

InChI |

InChI=1S/C12H20O6S2/c13-11-9-20-10-12(14)18-4-2-16-6-8-19-7-5-15-1-3-17-11/h1-10H2 |

InChI Key |

ZJFFUCXSXBIJTF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)CSCC(=O)OCCOCCSCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Macrocyclic Compounds

The compound belongs to a class of macrocycles combining oxygen and sulfur donors. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

| Compound Name | Ring Size | Donor Atoms (O/S) | Key Metal Affinities | Solubility in Polar Solvents | Stability in Acidic Conditions |

|---|---|---|---|---|---|

| 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-5,9-dione | 18 | 4 O, 2 S | Ag⁺, Cu⁺, Pb²⁺ | Moderate (due to dione groups) | High (resistant to hydrolysis) |

| 18-Crown-6 | 18 | 6 O | K⁺, Na⁺ | High | Moderate |

| 1,7-Dithia-18-crown-6 | 18 | 4 O, 2 S | Ag⁺, Hg²⁺ | Low | Moderate |

| 1,4-Dithia-12-crown-4 | 12 | 2 O, 2 S | Cu⁺, Cd²⁺ | Low | Low |

Key Findings:

Donor Atom Influence: The inclusion of sulfur donors in this compound enhances selectivity for softer metal ions (e.g., Ag⁺) compared to oxygen-dominant crowns like 18-crown-6, which favor alkali metals (K⁺, Na⁺) .

Ring Size and Flexibility :

- The 18-membered ring provides a larger cavity than 12-membered analogs (e.g., 1,4-dithia-12-crown-4), enabling accommodation of bulkier ions like Pb²⁺.

Stability :

- The compound demonstrates higher stability in acidic conditions than sulfur-rich crowns (e.g., 1,4-dithia-12-crown-4), likely due to reduced susceptibility to protonation at sulfur sites.

Research Implications

However, its synthesis complexity and moderate solubility limit industrial scalability compared to simpler crowns like 18-crown-4. Further research is needed to optimize ligand design for enhanced ion selectivity and stability under extreme conditions.

Preparation Methods

Dicarboxylic Acid Derivatives

A linear precursor containing thioether and ester functionalities is typically synthesized via stepwise alkylation. For example:

Allyl-Functionalized Intermediates

Grubbs catalyst-mediated RCM requires terminal alkenes. A linear precursor with allyl groups is synthesized by:

- Allylation : Reacting dithiols with allyl bromide in the presence of NaH/DMF.

- Oxidation : Selective oxidation of secondary alcohols to ketones using Jones reagent or Dess-Martin periodinane.

Macrocyclization Strategies

Nucleophile-Induced Cascade Elimination (NICE)

The NICE reaction enables macrocyclization via electrophile-nucleophile interactions:

- Thioester Activation : Linear thioesters react with CSCl₂ or CO₂ to form transient isocyanates.

- Cyclization : Intramolecular attack by sulfur nucleophiles yields the macrocycle.

Example Protocol :

Thioester precursor (1.0 equiv), CSCl₂ (2.0 equiv), CH₂Cl₂, 0°C → 18-membered thiocarbamate (58%).

High-Dilution Cyclization

Traditional macrocyclization via nucleophilic substitution:

- Conditions :

- Solvent: THF or DMF at ≤0.005 M.

- Base: K₂CO₃ or DBU for deprotonation.

- Limitations : Lower yields (~30–40%) due to competing polymerization.

Oxidation to Diones

Post-cyclization oxidation introduces ketone groups:

- Reagents : CrO₃/H₂SO₄ (Jones oxidation) or pyridinium chlorochromate (PCC).

- Selectivity : Secondary alcohols oxidize preferentially over thioethers.

Purification and Characterization

- Chromatography : Silica gel column chromatography eluting with ethyl acetate/hexane mixtures.

- Crystallization : Diffusing pentane into a dichloromethane solution yields X-ray-quality crystals.

- Spectroscopic Validation :

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| RCM | 72–84 | High efficiency, scalable | Requires allylated precursors |

| NICE | 58–65 | No metal catalysts | Limited to thioester substrates |

| High-Dilution | 30–40 | No specialized reagents | Low yields, long reaction times |

Mechanistic Insights

Q & A

Q. How can researchers optimize the synthesis of 1,4,10,13-Tetraoxa-7,16-dithiacyclooctadecane-5,9-dione using factorial design?

Methodological Answer: Employ a factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) and assess their impact on yield and purity. Pre-experimental designs (e.g., one-factor-at-a-time) can identify critical variables, followed by full factorial experiments to model interactions. Use statistical tools like ANOVA to analyze results and validate reproducibility . Integration with reactor design principles (e.g., continuous-flow systems) can enhance scalability and efficiency .

Q. What characterization techniques are critical for verifying the structural integrity of this compound post-synthesis?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm heteroatom positioning and ring topology, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify carbonyl and ether/thioether functional groups. X-ray crystallography is recommended for resolving stereochemical ambiguities, as seen in analogous tetracyclic compounds .

Q. How can computational modeling aid in predicting the compound’s physicochemical properties?

Methodological Answer: Use quantum mechanical calculations (e.g., DFT) to simulate electronic structure, solubility, and thermal stability. Molecular dynamics (MD) simulations can predict interactions with solvents or substrates. Software like COMSOL Multiphysics enables virtual experimentation, reducing trial-and-error in lab workflows .

Q. What strategies are effective for conducting systematic literature reviews on this compound?

Methodological Answer: Adopt a hybrid approach: automated tools (e.g., Google Scholar API) for gray literature retrieval and manual curation of peer-reviewed databases (SciFinder, Reaxys). Apply exclusion criteria (e.g., omitting non-peer-reviewed sources) and prioritize studies reporting spectral data or mechanistic insights. Cross-reference with structurally similar compounds (e.g., 1,4-dioxane analogs) to infer missing properties .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Follow institutional chemical hygiene plans, including fume hood use for volatile intermediates and personal protective equipment (PPE) for skin/eye protection. Pre-lab safety assessments must address reactivity with oxidizing agents or moisture. Advanced courses (e.g., CHEM 4206) emphasize risk mitigation in complex syntheses .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s thioether and carbonyl groups be elucidated?

Methodological Answer: Conduct kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O) to track oxygen/sulfur participation in redox reactions. In situ spectroscopy (e.g., Raman) paired with computational transition-state modeling can resolve mechanistic pathways. AI-driven simulations (COMSOL) enable real-time adjustment of reaction conditions .

Q. What experimental designs evaluate the compound’s stability under extreme conditions (e.g., high temperature/pH)?

Methodological Answer: Design accelerated stability studies using Arrhenius principles to extrapolate degradation kinetics. High-throughput screening (HTS) in multi-well plates can assess pH and thermal resilience. Pair with LC-MS to identify decomposition byproducts and propose stabilization strategies (e.g., encapsulation) .

Q. How do structural modifications (e.g., substituent variation) affect its supramolecular assembly properties?

Methodological Answer: Synthesize derivatives with substituents at the 4- and 13-positions and analyze crystallinity via powder XRD. Compare host-guest binding affinities using isothermal titration calorimetry (ITC). MD simulations can predict how steric/electronic changes influence self-assembly dynamics .

Q. How should researchers address contradictions in reported bioactivity or catalytic performance data?

Methodological Answer: Apply comparative analysis frameworks to isolate variables (e.g., solvent purity, measurement techniques). Replicate studies under standardized conditions and perform meta-analyses to identify outliers. Theoretical approaches (e.g., QSAR models) can reconcile discrepancies by linking molecular descriptors to observed properties .

Q. What role can AI play in automating the compound’s application in novel materials or drug delivery systems?

Methodological Answer: Implement AI-driven platforms for autonomous experimentation, where machine learning (ML) algorithms iteratively refine synthesis protocols based on real-time spectral feedback. Neural networks can predict optimal formulations for drug encapsulation efficiency or membrane permeability, accelerating translational research .

Methodological Integration Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.